molecular formula C10H11ClFNO B7647060 2-(2-chloro-6-fluorophenyl)-N-ethylacetamide

2-(2-chloro-6-fluorophenyl)-N-ethylacetamide

Cat. No.: B7647060
M. Wt: 215.65 g/mol
InChI Key: NVGFLJQKFNEXGF-UHFFFAOYSA-N
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Description

“2-(2-Chloro-6-fluorophenyl)acetamides” are a class of compounds that have been studied for their potential as thrombin inhibitors . They are structurally similar to “2-Chloro-6-fluorophenylacetic acid”, which has a molecular formula of C8H6ClFO2 and a molecular weight of 188.583 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluorophenylacetic acid” includes a benzene ring with chlorine and fluorine substituents at the 2 and 6 positions, respectively . The exact structure of “2-(2-chloro-6-fluorophenyl)-N-ethylacetamide” would be similar, but with an additional ethylacetamide group.


Chemical Reactions Analysis

The Sandmeyer reaction is a key reaction involved in the synthesis of these types of compounds . It allows for the formation of various linkages, such as C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, and C–S .


Physical and Chemical Properties Analysis

The molecular weight of “2-Chloro-6-fluorophenylacetic acid” is 188.583 g/mol . For “2-(2-chloro-6-fluorophenyl)ethylamine hydrochloride”, another related compound, the molecular weight is 210.07 g/mol, and it has a topological polar surface area of 26 Ų .

Mechanism of Action

“2-(2-Chloro-6-fluorophenyl)acetamides” have been studied as potent thrombin inhibitors . Thrombin is a key enzyme in the blood clotting process, and inhibitors can be used to prevent unwanted clot formation.

Safety and Hazards

While specific safety and hazard information for “2-(2-chloro-6-fluorophenyl)-N-ethylacetamide” was not found, it’s important to handle all chemicals with appropriate safety precautions. If exposure limits are exceeded or irritation is experienced, use a full-face respirator .

Future Directions

The study of “2-(2-chloro-6-fluorophenyl)acetamides” and similar compounds is ongoing, particularly in the context of developing new pharmaceuticals . Future research may focus on optimizing the synthesis process, exploring new potential applications, and further investigating the mechanism of action .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-2-13-10(14)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFLJQKFNEXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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